molecular formula C9H9N B1242973 2H-quinolizine CAS No. 255-58-3

2H-quinolizine

Cat. No. B1242973
CAS RN: 255-58-3
M. Wt: 131.17 g/mol
InChI Key: MHBPDRSACQBQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-quinolizine is a quinolizine. It is a tautomer of a 4H-quinolizine and a 9aH-quinolizine.

Scientific Research Applications

  • Antihypertensive Activity : 2H-quinolizine derivatives have been studied for their antihypertensive activity. For instance, spiro compounds derived from 2H-quinolizine showed significant antihypertensive effects in spontaneously hypertensive rats, with specific diastereoisomers being more potent. These compounds were found to act as alpha-adrenoceptor antagonists (Caroon et al., 1983).

  • Biological Activity and Synthetic Applications : Quinolizine alkaloids are prevalent in nature, leading to extensive research in their synthesis, reactivity, and applications. They have been used in studies related to biological activities, fluorescent probes, and as chirality inducers in synthetic chemistry (Avendaño & Menéndez, 2008).

  • Chemical Synthesis and Tautomerism : Research on the synthesis, tautomerism, and rearrangement of 2H-quinolizine esters provides insights into their chemical properties and potential applications in organic synthesis. Studies on their ultraviolet and nuclear magnetic resonance spectra have contributed to understanding their structural characteristics (Acheson, Hodgson, & Wright, 1976).

  • Antibacterial Agents : 2H-quinolizine derivatives have been identified as potent DNA gyrase inhibitors, showing promise as antibacterial agents. They have shown efficacy against various resistant bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant strains of enterococci (Li et al., 1996).

  • Antipsychotic and Antinociceptive Properties : 2H-quinolizine derivatives have been explored for potential antipsychotic and antinociceptive (pain-relieving) properties. The structural variations in these compounds have been studied to enhance their biological activities (Imhof, Kyburz, & Daly, 1984).

  • Alzheimer's Disease Treatment : Some Lycopodium alkaloids, which include quinolizine derivatives, have been investigated for their ability to inhibit acetylcholinesterase, showing potential for treating Alzheimer's disease. Huperzine A, a Lycopodium alkaloid, has shown promise in improving learning and memory (Ma & Gang, 2004).

  • Antiviral Research : Quinolizine derivatives have been evaluated for their potential to inhibit key enzymes in viruses like SARS-CoV-2, showing potential as therapeutic agents against COVID-19 (Samarth, Kabra, & Singh, 2021).

  • Chemosensor Applications : 2H-quinolizine derivatives have been utilized in developing chemosensors, particularly for detecting metal ions like Cu2+. These sensors function through structural changes upon metal ion binding, indicating potential applications in environmental monitoring and analytical chemistry (Li et al., 2015).

properties

CAS RN

255-58-3

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2H-quinolizine

InChI

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3-8H,2H2

InChI Key

MHBPDRSACQBQET-UHFFFAOYSA-N

SMILES

C1C=CN2C=CC=CC2=C1

Canonical SMILES

C1C=CN2C=CC=CC2=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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